Product packaging for 3-Phenoxyfuran(Cat. No.:CAS No. 63285-86-9)

3-Phenoxyfuran

Cat. No.: B1313582
CAS No.: 63285-86-9
M. Wt: 160.17 g/mol
InChI Key: NVWFUVMWGOXULH-UHFFFAOYSA-N
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Description

3-Phenoxyfuran (CAS 63285-86-9) is a high-purity chemical compound supplied for research and development applications. With the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol, this compound serves as a versatile building block in organic synthesis . The furan ring is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties . As an electron-rich heterocyclic system, the furan moiety can enhance binding affinity and modify the pharmacokinetic profiles of target molecules . Researchers utilize this compound in the synthesis of more complex structures, such as furan chalcones, which have demonstrated significant therapeutic potential as urease inhibitors in biomedical research . Furthermore, furan derivatives are actively explored in agrochemical research for developing novel agents with herbicidal and fungicidal activities . This compound must be stored in a tightly closed container in a cool, dry, and well-ventilated place. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B1313582 3-Phenoxyfuran CAS No. 63285-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxyfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFUVMWGOXULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493786
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-86-9
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenoxyfuran and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The construction of 3-phenoxyfuran often begins with the synthesis and subsequent functionalization of suitable furan (B31954) precursors. This two-stage approach allows for a modular assembly of the target molecule.

Synthesis of Furan Precursors for Phenoxy Annulation

The synthesis of the furan ring itself is a well-established field, with several classical and modern methods available. These methods provide the basic furan scaffold that can then be modified to introduce a phenoxy group. Some common strategies for creating the furan core include the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary furan synthesis from α-haloketones and β-dicarbonyl compounds. rsc.org More contemporary methods often utilize transition metal-catalyzed cyclizations of alkynes or other unsaturated precursors to form polysubstituted furans. rsc.org For the purpose of synthesizing this compound, furan precursors bearing a suitable leaving group or an activatable position at the 3-position are particularly valuable.

Methods for Introducing Phenoxy Moieties onto Furan Scaffolds

Once a suitable furan precursor is obtained, the phenoxy group can be introduced. This is typically achieved through the formation of a carbon-oxygen bond between the furan ring and a phenol (B47542). One common method involves the reaction of a halogenated furan (e.g., 3-bromofuran (B129083) or 3-iodofuran) with a phenol in the presence of a base. This reaction can be facilitated by copper or palladium catalysts, which are known to promote C-O cross-coupling reactions. divyarasayan.orgacs.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the this compound skeleton in a more convergent manner, often by forming the furan ring and the phenoxy ether linkage in a single or a few sequential steps.

Cross-Coupling Reactions for C-O Bond Formation on Furan Rings

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds in aromatic systems. In the context of this compound synthesis, a key strategy involves the coupling of a 3-halofuran with a phenol or a phenoxide salt. The Buchwald-Hartwig amination, a well-known palladium-catalyzed reaction for C-N bond formation, has been adapted for C-O bond formation as well. libretexts.org These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgbeilstein-journals.org The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. beilstein-journals.org

Table 1: Typical Conditions for Palladium-Catalyzed C-O Cross-Coupling

ComponentExample
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald-type phosphine ligands (e.g., XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃, NaOt-Bu
Solvent Toluene, Dioxane
Temperature 80-120 °C

This table presents a generalized set of conditions and specific reagents may vary based on the substrates.

Nucleophilic Aromatic Substitution Approaches on Halogenated Furans

Nucleophilic aromatic substitution (SNA_r) offers another pathway to this compound. libretexts.org This reaction involves the displacement of a halide (or other suitable leaving group) from a furan ring by a nucleophile, in this case, a phenoxide ion. pressbooks.pub For SNA_r to proceed efficiently on an electron-rich aromatic ring like furan, the ring often needs to be activated by the presence of electron-withdrawing groups. chemistrysteps.com However, under forcing conditions (high temperature and pressure) or with the use of a strong nucleophile, the reaction can occur even without such activation. pressbooks.pub The reaction mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

FactorDescription
Leaving Group The reactivity generally follows the order F > Cl > Br > I, which is opposite to S_N1 and S_N2 reactions. chemistrysteps.com
Activating Groups Electron-withdrawing groups ortho or para to the leaving group stabilize the intermediate and accelerate the reaction. pressbooks.pub
Nucleophile Stronger nucleophiles, such as phenoxides generated from phenols with a strong base, are more effective.
Solvent Polar aprotic solvents like DMSO or DMF are often used to solvate the cation of the nucleophile.

This table outlines key factors influencing the feasibility and rate of nucleophilic aromatic substitution reactions.

Transition Metal-Catalyzed Processes in Phenoxyfuran Synthesis

Transition metals, particularly palladium and copper, play a pivotal role in modern organic synthesis, including the formation of aryl ethers. beilstein-journals.orgrsc.org In addition to the cross-coupling reactions mentioned earlier, other transition metal-catalyzed processes can be envisioned for the synthesis of this compound. For instance, a one-pot reaction involving the formation of a furan ring from acyclic precursors followed by an in-situ C-O coupling reaction could be a highly efficient strategy. lookchem.com Research in this area continues to develop more active and selective catalyst systems that can operate under milder conditions. diva-portal.org

Advanced Synthetic Strategies for Analogues and Homologues of this compound

The synthesis of this compound and its derivatives has evolved to include sophisticated strategies that offer greater control over the molecular architecture, enabling the creation of a diverse range of analogues and homologues. These advanced methods are crucial for exploring the structure-activity relationships of these compounds in various applications.

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a cornerstone of modern organic synthesis, allowing for the creation of complex molecules with specific functions.

Regioselective Synthesis:

The ability to direct incoming substituents to a specific position on the furan ring is critical. For instance, the regioselective synthesis of substituted benzofurans, which share structural motifs with phenoxyfurans, often involves strategies to control the cyclization of precursor molecules. In cases with multiple potential cyclization sites, the reaction conditions and the electronic nature of the substrates can be manipulated to favor the formation of a single regioisomer. nsf.gov For example, in the synthesis of benzofurans, the choice of starting materials with specific substitution patterns can dictate the outcome of the cyclization, leading to the desired isomer. nsf.gov

A notable example of regioselective synthesis involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which can be adapted to form substituted benzofuranones with a high degree of regiochemical control. nsf.gov This method allows for the programmable installation of substituents at various positions. nsf.gov Similarly, halogen-metal exchange reactions on substituted dibromo arenes have been shown to proceed with high regioselectivity, offering a pathway to specifically functionalized aromatic precursors that could be used in the synthesis of phenoxyfuran derivatives. organic-chemistry.org The regioselectivity in these reactions is often influenced by the electronic properties of the substituents present on the aromatic ring. organic-chemistry.org

Stereoselective Synthesis:

Stereoselectivity is paramount when creating chiral centers within the this compound scaffold. This is particularly relevant in the synthesis of biologically active molecules where a specific enantiomer or diastereomer is required for optimal activity. Various strategies are employed to achieve stereocontrol:

Chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Chiral catalysts: Asymmetric catalysis, using chiral metal complexes or organocatalysts, can induce enantioselectivity in the formation of the furan ring or in the modification of its substituents. For example, cascade reactions using organocatalysts like DABCO have been shown to produce highly functionalized tetrahydrothiophenes with excellent diastereoselectivity, a strategy that could be conceptually applied to furan synthesis. rsc.org

Substrate control: The inherent chirality of a starting material can influence the stereochemistry of subsequent transformations. This is a common strategy in natural product synthesis. nih.gov

The synthesis of various heterocyclic compounds, such as pyrrolidine (B122466) derivatives, often relies on stereoselective methods to create specific isomers that are crucial for their biological function. mdpi.com These methods include the use of chiral starting materials and asymmetric reactions. mdpi.com Similarly, the stereoselective synthesis of 1,3-dienes, which can be components of more complex molecules, is often achieved through transition-metal-catalyzed cross-coupling reactions. mdpi.com

Here is an interactive data table summarizing examples of regioselective and stereoselective synthetic methods applicable to furan-containing structures:

Method Type of Selectivity Key Reagents/Catalysts Applicable To Reference
Cyclization of α-phenoxycarbonyl compoundsRegioselectiveSubstrate with single ortho siteBenzofurans nsf.gov
Diels-Alder of 3-hydroxy-2-pyrones & nitroalkenesRegioselectiveElectronically polarized partnersSubstituted phenols, Benzofuranones nsf.gov
Halogen-metal exchangeRegioselectiveIsopropylmagnesium chloride3-Substituted 1,2-dibromo arenes organic-chemistry.org
Thia-Michael/aldol cascade reactionDiastereoselectiveDABCOTetrahydrothiophenes rsc.org
Asymmetric cascade reactionEnantioselectiveCinchonidine derived squaramideTetrahydrothiophenes rsc.org
Suzuki cross-couplingStereoselectivePd(II) immobilized in silica1,3-dienes mdpi.com
Ultrasound-promoted Claisen-Schmidt condensationStereoselective (trans)NaOHChalcones semanticscholar.org

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering several advantages over traditional batch methods. sioc-journal.cn These benefits include enhanced safety, improved reaction control, and easier scalability. The application of flow chemistry to the synthesis of this compound and its derivatives can lead to more efficient and reproducible production.

Key advantages of flow chemistry in this context include:

Precise control over reaction parameters: Temperature, pressure, and reaction time can be meticulously controlled, leading to higher yields and purities.

Enhanced safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents or exothermic reactions.

Increased efficiency: Flow systems can be automated for continuous production, reducing manual labor and downtime. vapourtec.com

Flow chemistry has been successfully applied to a variety of chemical transformations, including aromatic substitutions and enzymatic reactions, which are relevant to the synthesis of complex molecules like this compound derivatives. vapourtec.com For example, the synthesis of active pharmaceutical ingredients (APIs) has seen increasing use of flow chemistry to improve efficiency and safety. researchgate.net

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. vapourtec.comacs.org Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing methods.

The twelve principles of green chemistry, introduced by Paul Anastas and John Warner, guide chemists in creating safer and cleaner chemical products and processes. vapourtec.com Key principles relevant to this compound synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Where possible, the use of hazardous solvents should be avoided or replaced with safer alternatives. acs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. news-medical.net

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources is a key aspect of sustainable chemistry. vapourtec.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled. acs.org

The adoption of technologies like flow chemistry aligns well with green chemistry principles by reducing waste and improving energy efficiency. vapourtec.com Furthermore, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, can lead to cleaner and more efficient synthetic routes. news-medical.net For instance, ultrasound-promoted synthesis is another green chemistry tool that can lead to rapid reactions under neat conditions. semanticscholar.org

Flow Chemistry Applications in this compound Synthesis

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is essential for optimizing synthetic routes and controlling product outcomes.

The formation of the furan ring and the introduction of the phenoxy group can proceed through various reaction pathways. Mechanistic studies aim to identify the key intermediates and transition states involved in these transformations.

One plausible pathway for the formation of a substituted furan involves the cyclization of an α,β-acetylenic ketone intermediate. lookchem.com For example, the reaction of an aryl propargyl ether with an acid chloride in the presence of a Lewis acid like ZnBr2 can lead to the formation of a 2,5-disubstituted furan. lookchem.com A proposed mechanism involves the isomerization of the propargyl ether to an allene (B1206475) derivative, which then undergoes further reactions to form the furan ring. lookchem.com

In the context of furan decomposition, which can provide insights into its formation, the fragmentation of α-C-O bonds to form a furfuryl cation has been proposed. google.com This suggests that the reverse reaction, the attack of a phenoxide on a furfuryl cation or a related electrophilic species, could be a viable route for the formation of a phenoxyfuran.

The formation of related heterocyclic structures, such as dibenzofurans, has been studied in the context of combustion chemistry. These studies often involve the reaction of aromatic precursors with radicals like hydroxyl (•OH). mdpi.com While the conditions are extreme, the fundamental steps of radical addition and cyclization could offer insights into potential synthetic strategies under milder laboratory conditions.

Kinetic studies provide quantitative information about the rates of chemical reactions, which is crucial for understanding reaction mechanisms and optimizing process conditions. mdpi.com By studying how the reaction rate changes with concentration, temperature, and the presence of catalysts, a detailed picture of the reaction pathway can be developed.

For the synthesis of this compound, kinetic studies could involve:

Monitoring reactant and product concentrations over time: Techniques like in situ spectroscopy (e.g., ATR-IR) can be used to track the progress of a reaction in real-time. rsc.org

Determining the rate law: This mathematical expression relates the reaction rate to the concentrations of the reactants and catalysts.

Measuring activation parameters: The Arrhenius equation can be used to determine the activation energy of a reaction, which provides insight into the energy barrier that must be overcome for the reaction to occur. mdpi.com

Kinetic studies are essential for moving a synthetic procedure from a laboratory scale to an industrial process, ensuring that the reaction is both efficient and controllable. rsc.org For example, kinetic analysis of the Fischer-Tropsch synthesis has been instrumental in understanding the reaction mechanism and optimizing catalyst performance. mdpi.com

Chemical Reactivity and Mechanistic Studies of 3 Phenoxyfuran

Reactivity of the Furan (B31954) Ring in 3-Phenoxyfuran

The furan moiety in this compound is characterized by its high electron density, a consequence of the oxygen heteroatom's lone pair participating in the aromatic π-system. msu.eduorganicchemistrytutor.com This inherent electron-rich nature makes it significantly more reactive than benzene (B151609) towards electrophiles and a competent diene in cycloaddition reactions. msu.edu The C3-phenoxy group further enhances this reactivity through its electron-donating effect.

The furan ring is highly activated towards electrophilic aromatic substitution (EAS). msu.edust-andrews.ac.uk The reaction rate for furan is much greater than that of benzene. The directing effect of the ring oxygen favors substitution at the α-positions (C2 and C5). In this compound, the C3-phenoxy group is an additional activating group. Therefore, electrophilic attack is strongly directed to the C2 and C5 positions, which are α to the furan oxygen. The C2 position is generally favored over the C5 position due to steric hindrance from the adjacent phenoxy group potentially disfavouring attack at C4, and the electronic influence directing away from C4.

A key example of EAS on electron-rich furans is the Vilsmeier-Haack reaction, which achieves formylation using a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide). nrochemistry.comjk-sci.comwikipedia.orgorganic-chemistry.org For this compound, this reaction is predicted to yield 3-phenoxy-2-furaldehyde as the major product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophile (E+)Predicted Major ProductPredicted Minor Product(s)
BrominationBr+2-Bromo-3-phenoxyfuran5-Bromo-3-phenoxyfuran
NitrationNO₂+2-Nitro-3-phenoxyfuran5-Nitro-3-phenoxyfuran
Friedel-Crafts AcylationRCO+2-Acyl-3-phenoxyfuran5-Acyl-3-phenoxyfuran
Vilsmeier-Haack Formylation[CHCl=N(CH₃)₂]+3-Phenoxy-2-furaldehyde3-Phenoxy-5-furaldehyde

The furan ring readily participates as a 4π-electron component in cycloaddition reactions. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com Studies on 3-alkoxyfurans, which serve as excellent models for this compound, show that the 3-alkoxy substituent enhances the furan's reactivity as a diene. nih.govresearchgate.net

These reactions with electron-deficient dienophiles, such as N-substituted maleimides, proceed under mild conditions and show a strong preference for the endo diastereomer. nih.govnih.gov The resulting 7-oxabicyclo[2.2.1]heptane adducts are kinetically stable. nih.gov This high reactivity and selectivity make the Diels-Alder reaction of this compound a reliable method for constructing complex bicyclic systems.

Table 2: Representative [4+2] Cycloaddition Reactions of 3-Alkoxyfurans

Furan ReactantDienophileSolventConditionsYieldendo:exo RatioReference
3-EthoxyfuranN-MethylmaleimideDimethyl CarbonateRoom Temp.~99%>20:1 nih.gov
2-Methyl-3-methoxyfuranN-MethylmaleimideDimethyl CarbonateRoom Temp.~99%>20:1 nih.gov
3-MethoxyfuranMaleic AnhydrideCH₂Cl₂Room Temp.98%endo only nih.gov

Data presented is for 3-alkoxy analogs as representative examples.

Beyond the [4+2] cycloaddition, furans can also participate in [4+3] cycloadditions with cationic 3-atom components like oxyallyl cations to form seven-membered rings. illinois.eduresearchgate.net Given the electron-rich nature of this compound, it is expected to be a suitable partner in such transformations. researchgate.net

The aromaticity of furan is less pronounced than that of benzene, making the ring susceptible to cleavage under certain conditions. thieme-connect.de Oxidative ring-opening, for instance, can convert furans into 1,4-dicarbonyl compounds. This transformation can be achieved with various oxidants.

Furthermore, the furan ring can undergo ring-opening under strong acidic conditions. This process typically involves protonation of the furan oxygen, followed by nucleophilic attack and cleavage, disrupting the aromatic system. While specific studies on the acid-catalyzed ring-opening of this compound are not prominent, the general reactivity of furans suggests that such processes are feasible under forcing conditions.

Rearrangements involving the furan core are also known, often proceeding through complex domino reactions that can involve initial cycloaddition or other transformations that dearomatize the ring. st-andrews.ac.uk

Cycloaddition Reactions Involving the Furan Diene System

Reactivity of the Phenoxy Group in this compound

The phenoxy group introduces two additional sites of reactivity: the ether oxygen linkage and the pendant benzene ring.

The ether linkage in this compound, specifically the C(furan)-O-C(phenyl) bond, is generally stable. Cleavage of aryl-ether bonds typically requires harsh conditions. acs.orgrsc.org Methods developed for the cleavage of similar bonds in complex molecules like lignin (B12514952) involve acidolysis at high temperatures or catalytic hydrogenolysis. researchgate.netresearchgate.net For instance, acid-catalyzed cleavage proceeds via protonation of the ether oxygen followed by SN1 or SN2 type cleavage. acs.org Applying such conditions to this compound would likely lead to the cleavage of the ether bond, but could also cause degradation of the sensitive furan ring.

The furanoxy group attached to the benzene ring acts as a strong activating group for electrophilic aromatic substitution on the phenyl moiety. The lone pair on the ether oxygen can be delocalized into the phenyl ring's π-system, increasing the electron density at the ortho and para positions. libretexts.org This effect is analogous to that of a methoxy (B1213986) or a standard phenoxy group.

Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are directed to the positions ortho and para to the furanoxy substituent. The high reactivity imparted by this group means that these reactions can often proceed under milder conditions than those required for unsubstituted benzene.

Cleavage and Functionalization of the Phenoxy-Furan Ether Linkage

The bond connecting the phenoxy group to the furan ring is a key determinant of this compound's reactivity. Studies on analogous aryl-ether linkages, particularly in lignin model compounds and related heterocyclic systems, provide significant insight into the conditions and mechanisms governing its cleavage and subsequent functionalization.

The cleavage of the C-O ether bond can proceed through distinct mechanistic pathways, primarily dictated by reaction conditions such as temperature and acidity. Under acidic conditions, the mechanism is typically heterolytic. For instance, acid treatment is a known method to hydrolyze aryl-ether bonds in complex biopolymers. acs.org In model compounds like 2-aryloxytetrahydrofurans, cleavage occurs exclusively at the exocyclic C-O bond when treated with Lewis acids, yielding tetrahydrofuran (B95107) and the corresponding phenol (B47542). loewenlabs.com This suggests a pathway initiated by protonation or coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack or elimination. The presence of a hydroxyl group on the phenoxy moiety can significantly accelerate the rate of this acid-catalyzed cleavage. acs.org

Alternatively, thermal conditions can induce homolytic cleavage of the ether linkage. researchgate.net Pyrolytic studies on lignin model compounds show that at high temperatures, the bond can break to form phenoxy and furan-based radical species. researchgate.net These radicals then participate in a cascade of further reactions. researchgate.net

Functionalization of the furan ring while the phenoxy group is attached is also a significant area of study. For example, derivatives like 3,4-dihalo-5-phenoxyfuran-2(5H)-ones can undergo sulfur-functionalization under metal-free conditions, where a methylthio group is introduced onto the furanone ring. mdpi.com In other synthetic approaches, entire phenoxyfuran structures are assembled in one-pot reactions, such as the ZnBr₂-assisted reaction between an aryl propargyl ether and an acid chloride, which proceeds through an α,β-acetylenic ketone intermediate to yield a 5-phenyl-2-phenoxyfuran. lookchem.com Furthermore, the furan ring in substituted this compound derivatives can be functionalized for specific applications, such as the attachment to polymer backbones through a Diels-Alder adduct, creating mechanophores that release cargo upon cleavage of the α-C-X bond. google.com

Table 1: Conditions for Cleavage of Phenoxy-Aryl Ether Linkages

ConditionMechanism TypeKey IntermediatesPrimary ProductsSource
Acid Catalysis (e.g., mineral acids, AlCl₃)HeterolyticOxocarbonium/Carbocation ionsPhenols and furan derivatives acs.orgloewenlabs.com
Pyrolysis (High Temperature)HomolyticPhenoxy and benzyl-type radicalsPhenols and isoeugenol-type products researchgate.net
Reductive ConditionsVaries (e.g., radical, ionic)Anion radicals or carbocationsPhenol and furfuryl alcohol derivatives vulcanchem.com

Chemoselectivity and Regioselectivity in this compound Transformations

Chemoselectivity refers to a reagent's ability to react with one functional group in preference to another, while regioselectivity describes the preference for reaction at one position over another within a functional group. libretexts.orgiupac.org These principles are critical in predicting and controlling the outcomes of reactions involving the multifunctional this compound system.

A clear example of regioselectivity is observed in the reductive cleavage of 2-aryloxytetrahydrofurans with AlH₂Cl. loewenlabs.com In these molecules, two types of ether linkages exist: the endocyclic C-O-C bonds of the tetrahydrofuran ring and the exocyclic C-O bond of the aryloxy group. The reaction proceeds with high regioselectivity, cleaving only the exocyclic C-O bond to give tetrahydrofuran and the corresponding phenol, irrespective of the electronic nature of substituents on the aryl ring. loewenlabs.com This indicates a strong preference for cleaving the phenoxy-furan linkage over the internal ether bonds of the furan ring itself.

In more complex systems, such as 3,4-dihalo-2(5H)-furanones bearing a 5-phenoxy group, reactions can be directed to specific sites. For instance, a methylthiolation reaction occurs at the C4 position of the furanone ring, demonstrating selectivity for substitution at this site while leaving the phenoxy group and other functionalities intact. mdpi.com

The reaction pathway taken in a chemical transformation can often be switched by carefully selecting the reaction conditions, such as temperature, catalysts, or the nature of the reactants. This control is essential for achieving a desired isomer or product from a multifunctional starting material.

Studies on the condensation reactions of 1,2,4-triketone analogs with hydrazines show that the reaction outcome can be directed by both the substrate's electronic properties and external factors. mdpi.com For instance, changing the reaction temperature or introducing an acid catalyst can switch the major product from one regioisomer to another. mdpi.com This principle can be applied to complex phenoxyfuran systems, where the furan ring and the phenyl ring present multiple potential reaction sites for electrophilic or nucleophilic attack.

The cleavage mechanism of the ether linkage itself is a prime example of pathway control. In studies of lignin model compounds, non-phenolic β-aryl ethers undergo homolytic cleavage via radical intermediates at high temperatures. researchgate.net In contrast, analogous phenolic structures, under the same conditions, favor a heterolytic pathway involving a quinone methide intermediate due to the influence of the phenolic hydroxyl group. researchgate.net This demonstrates how a seemingly small structural change in the phenoxy group can fundamentally alter the reaction mechanism and, consequently, the product distribution.

Catalysts play a pivotal role in activating otherwise stable bonds and modulating the reactivity of molecules like this compound. scielo.brnih.gov Catalytic activation can lower the energy barrier for a reaction, increase its rate, and enhance its selectivity. researchgate.net

Lewis acids are effective catalysts for the cleavage of the phenoxy-furan ether bond. Aluminum chloride (AlCl₃), for example, can catalyze not only the cleavage but also the rearrangement of 2-aryloxytetrahydrofurans. loewenlabs.com In synthetic applications, zinc bromide (ZnBr₂) has been used to promote the one-pot synthesis of 5-phenyl-2-phenoxyfuran from aryl propargyl ethers, where it is believed to assist in the crucial cyclization step. lookchem.com

Transition metal catalysis offers a broad toolkit for functionalizing the C-H bonds present on both the furan and phenyl rings of this compound. While specific studies on this compound are limited, general principles of C-H activation are applicable. scielo.br Catalytic systems, often based on rhodium, palladium, or iridium, can activate specific C-H bonds, allowing for the introduction of new functional groups. scielo.br The selectivity of these reactions (e.g., ortho- vs. meta- vs. para-substitution on the phenyl ring) can be finely tuned by the choice of metal, ligands, and additives, thereby providing a powerful method for modulating the reactivity and creating diverse derivatives of the core this compound structure. scielo.br

Control of Reaction Pathways in Complex Phenoxyfuran Systems

Investigation of Reactive Intermediates in this compound Chemistry

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. uobasrah.edu.iqwiley.com Understanding these transient species is fundamental to elucidating reaction mechanisms.

In the chemistry of this compound and its analogs, several key intermediates have been proposed or identified.

Carbocations: In acid-catalyzed ether cleavage, the reaction proceeds through positively charged intermediates. acs.orgresearchgate.net Protonation of the ether oxygen makes the phenoxy group a better leaving group. Cleavage of the C-O bond then results in a carbocation on the furan ring (an oxocarbonium ion). loewenlabs.com The stability of this carbocation is a crucial factor in the reaction's feasibility. These intermediates are highly reactive electrophiles that are quickly trapped by nucleophiles or undergo rearrangement to form the final products. uoanbar.edu.iqlibretexts.org

Radicals: Under pyrolytic or other homolytic conditions, the ether bond can cleave to form radical intermediates. researchgate.net Specifically, a phenoxy radical and a furan-centered radical would be generated. These species, which contain an unpaired electron, are highly reactive and can initiate chain reactions, abstract hydrogen atoms, or recombine to form new C-C bonds, leading to a complex mixture of products. researchgate.net Control experiments using radical scavengers can help determine if a reaction proceeds through a radical pathway. For instance, the observation that a reaction's yield is unaffected by the presence of TEMPO (a radical scavenger) suggests that a radical mechanism is not involved. mdpi.com

Quinone Methides: For phenoxyfuran analogs that contain a phenolic hydroxyl group, a specific type of intermediate, the quinone methide, can be formed. researchgate.net This occurs via the heterolytic cleavage of the ether linkage and is a key step that facilitates the subsequent homolysis of other bonds in the molecule. researchgate.net

Table 2: Proposed Reactive Intermediates in Phenoxyfuran Chemistry

IntermediateGenerating ConditionsRole in MechanismSource
Carbocation (Oxocarbonium Ion)Acid Catalysis (Lewis or Brønsted)Electrophilic species formed after C-O bond cleavage. acs.orgloewenlabs.comresearchgate.net
Phenoxy RadicalPyrolysis / Thermal StressProduct of homolytic C-O bond scission. researchgate.netresearchgate.net
Quinone MethidePyrolysis of phenolic analogsFormed from phenolic ethers; facilitates further bond cleavage. researchgate.net
Zinc AcetylideReaction with ZnBr₂/BaseIntermediate in the one-pot synthesis of substituted phenoxyfurans. lookchem.com

Advanced Spectroscopic Analysis of 3 Phenoxyfuran and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Phenoxyfuran

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, with its distinct aromatic and furanoid protons and carbons, NMR offers a powerful means of characterization.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for determining the basic structure of this compound. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number and environment of the different protons. The protons on the furan (B31954) and phenyl rings are expected to appear in the aromatic region of the spectrum. chemistrysteps.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its electronic environment (e.g., attachment to oxygen, or being part of an aromatic system). researchgate.net For instance, carbons bonded to oxygen atoms, such as C3 of the furan ring and the ipso-carbon of the phenyl group, are expected to be significantly deshielded and appear at a higher chemical shift (downfield). researchgate.net The carbonyl carbon in furanone derivatives, for example, can appear at chemical shifts around 160 ppm. vulcanchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan Protons6.0 - 8.0110 - 150
Phenyl Protons6.8 - 7.5115 - 160

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals, especially in complex molecules. google.comgoogle.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. google.com For this compound, COSY would show correlations between the coupled protons on the furan ring and between the ortho, meta, and para protons on the phenyl ring. vulcanchem.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). spectrabase.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. spectrabase.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. google.com For this compound, HMBC could show a correlation between the C3 of the furan ring and the protons on the phenyl ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. google.com This can provide insights into the preferred conformation of the molecule, for instance, the relative orientation of the furan and phenyl rings. vulcanchem.com

Dynamic NMR Spectroscopy for Conformational Analysis of this compound Derivatives

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes. rsc.org For derivatives of this compound, hindered rotation around the C-O bond connecting the furan and phenyl rings could lead to the existence of different conformers. epa.gov At room temperature, the rotation might be fast on the NMR timescale, resulting in averaged signals. epa.gov However, by lowering the temperature, the interconversion can be slowed down, potentially allowing the observation of distinct signals for each conformer. rsc.org The study of acrylamide (B121943) derivatives has shown that the free activation energy of rotamers can be determined using DNMR. libretexts.org Similar studies on N-carbomethoxylated indole (B1671886) derivatives have also utilized dynamic NMR to investigate hindered rotation. epa.gov Such analyses on this compound derivatives could provide valuable information on the energy barriers and relative stability of their conformers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. libretexts.org This high accuracy allows for the determination of the elemental composition of a compound. The molecular formula of this compound is C₁₀H₈O₂, with a monoisotopic mass of 160.0524 g/mol . HRMS can confirm this elemental composition, distinguishing it from other compounds that might have the same nominal mass. libretexts.org HRMS data has been reported for various furanone derivatives, confirming their structures. mdpi.comrsc.org

Table 2: Molecular Mass Data for this compound

PropertyValue
Molecular FormulaC₁₀H₈O₂
Average Mass160.172 g/mol
Monoisotopic Mass160.052429 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nist.gov This technique is instrumental in elucidating the structure of a molecule by piecing together its fragmentation pathways.

For this compound, the molecular ion (M⁺˙) would be expected to undergo characteristic fragmentations. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. The fragmentation of alcohols and phenols often involves the loss of a water molecule or cleavage of bonds alpha to the oxygen atom. nist.gov The analysis of phenolic C-glycosides has shown that water loss followed by ring cleavage are major fragmentation pathways. Similarly, the fragmentation of terpenes in a mass spectrometer often results in characteristic losses of small neutral molecules. researchgate.net In the case of this compound, one might expect to see fragment ions corresponding to the phenoxy radical, the furan ring, or other stable fragments resulting from rearrangements. Computational tools can be used to predict and interpret these fragmentation patterns. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. mdpi.commpg.de These methods provide detailed information about molecular structure, bonding, and functional groups. libretexts.orgnicoletcz.cz In the context of this compound, these spectroscopic techniques offer insights into the characteristic vibrations of the furan and phenyl rings, as well as the bridging ether linkage.

Characterization of Functional Groups in this compound Systems

The infrared spectrum of a molecule reveals the vibrations of its atoms, with specific functional groups exhibiting characteristic absorption bands. gelest.com For this compound, key functional groups include the furan ring, the phenyl ring, and the ether C-O-C linkage. The vibrational frequencies of these groups can be used to identify and characterize the molecule. youtube.comlibretexts.org

The C-H stretching vibrations of both the aromatic phenyl and furan rings are typically observed in the region of 3000-3150 cm⁻¹. The aromatic C-C stretching vibrations within the phenyl and furan rings give rise to a series of bands, often found in the 1400-1600 cm⁻¹ range. The presence of the ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The strong, asymmetric C-O-C stretch is typically one of the most prominent features in the spectrum, usually appearing in the 1260-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. mpg.de Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound Systems

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H (Phenyl & Furan)Stretching3150-3000Medium to Weak
Aromatic C=C (Phenyl & Furan)Stretching1600-1400Medium to Strong
Ether C-O-CAsymmetric Stretching1260-1000Strong
Ether C-O-CSymmetric Stretching~1040Medium to Weak
Furan RingRing Breathing~875Medium
Phenyl RingOut-of-plane Bending900-690Strong

This table presents generalized data based on typical ranges for the specified functional groups.

Conformational Insights from Vibrational Spectroscopy

Vibrational spectroscopy can provide valuable information about the conformational preferences of flexible molecules like this compound. The molecule can adopt different spatial arrangements due to rotation around the C-O bonds of the ether linkage. These different conformers can have distinct vibrational spectra. mdpi.comsoton.ac.uk

By analyzing the vibrational spectra, often in combination with computational methods like Density Functional Theory (DFT), it is possible to identify the stable conformers present in a sample. mdpi.commemphis.edu Changes in the spectra with temperature or solvent can reveal the relative energies of these conformers. For instance, the appearance of new bands or changes in the relative intensities of existing bands can indicate a shift in the conformational equilibrium. mdpi.com The low-frequency region of the Raman spectrum is particularly sensitive to these large-amplitude motions and can provide detailed insights into the molecule's three-dimensional structure.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Studies of this compound

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the electronic structure and photophysical properties of molecules. These methods probe the transitions between electronic energy levels that occur upon absorption and emission of light.

Electronic Transitions and Aromaticity Probes in this compound

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic furan and phenyl rings. The phenyl group typically exhibits a strong absorption band around 254 nm. The furan ring also contributes to the UV absorption. The interaction between the two aromatic systems through the ether oxygen can lead to shifts in the absorption maxima and changes in their intensities compared to the individual parent compounds, phenol (B47542) and furan.

UV spectroscopy can be used as a probe for conformational analysis, as the electronic transitions can be sensitive to the electric field generated by the molecular environment. nih.gov Different conformers of this compound may exhibit slightly different UV spectra due to variations in the through-space interactions between the phenyl and furan rings.

Photophysical Properties and Mechanochromic Responses of Phenoxyfuran-Based Mechanophores

While this compound itself is not typically classified as a mechanophore, the phenoxyfuran moiety can be incorporated into larger polymer chains to create materials with mechanochromic properties. Mechanophores are molecules that undergo a chemical or physical change in response to mechanical force, often resulting in a change in color or fluorescence.

In such systems, the phenoxyfuran unit can act as a "weak link" that is susceptible to bond scission under mechanical stress. This can lead to the formation of new chemical species with different electronic structures and, consequently, different absorption and emission properties. For example, the cleavage of a bond within the furan ring or the ether linkage could generate radical species or other reactive intermediates that absorb at different wavelengths, leading to a visible color change.

Fluorescence spectroscopy is a particularly sensitive technique for detecting these changes. The parent phenoxyfuran-containing polymer might be fluorescent, and upon mechanical activation, the fluorescence could be quenched or shifted to a different wavelength. This change in the fluorescence signal can be used to map stress and strain distributions within a material.

Computational Chemistry Investigations of 3 Phenoxyfuran

Quantum Chemical Calculations for Electronic Structure and Bonding in 3-Phenoxyfuran

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. These methods solve the electronic Schrödinger equation (or a simplified form of it) to determine the distribution of electrons within the molecule and the nature of its chemical bonds. wikipedia.orgresearchoutreach.org Such calculations are crucial for predicting molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net For this compound, DFT calculations can provide valuable insights into its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijarset.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller gap suggests higher reactivity. ijarset.commdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. mdpi.comirjweb.com These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netijarset.com These parameters help in predicting how the molecule will interact with other chemical species. irjweb.com For example, the electrophilicity index helps to classify the molecule as a strong or marginal electrophile. ijarset.com DFT calculations, often using functionals like B3LYP, are well-suited for these types of investigations. mdpi.comresearchgate.net

Illustrative DFT Data for this compound

ParameterValue (Illustrative)Description
$E_{HOMO}$-6.5 eVEnergy of the Highest Occupied Molecular Orbital
$E_{LUMO}$-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap ($ΔE$)5.3 eVIndicates chemical reactivity and stability
Electronegativity ($χ$)3.85 eVMeasures the power to attract electrons
Chemical Hardness ($η$)2.65 eVMeasures resistance to change in electron distribution
Electrophilicity Index ($ω$)2.79 eVQuantifies electrophilic character

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "first-principles" approaches, such as Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory, aim for a high degree of accuracy in describing the electronic wavefunction and energy of a molecule. wikipedia.orgru.nl

For this compound, these methods would be employed to obtain highly reliable data on its geometry and energy. While computationally more demanding than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating molecular energies. mit.edu Applying such methods could provide a benchmark for the electronic energy of this compound, confirm the stability of its predicted structure, and offer precise values for properties like dipole moment and polarizability. The goal of these calculations is to approach the exact solution of the Schrödinger equation within the Born-Oppenheimer approximation. ru.nl

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

Molecular Dynamics Simulations for Conformational Analysis of this compound Derivatives

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing detailed information on conformational changes and intermolecular interactions. plos.orgbiorxiv.org For derivatives of this compound, MD simulations are invaluable for exploring their flexibility and how they interact with their environment. tubitak.gov.tr

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C-O-C ether linkage connecting the furan (B31954) and phenyl rings. This rotation gives rise to different spatial arrangements, or conformers, each with a specific energy. Exploring the conformational landscape involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them. nih.gov

Quantum chemical calculations can be used to compute the energy as a function of the dihedral angle(s) defining the rotation, thereby determining the rotational barriers. nih.govmsu.edu A high rotational barrier indicates that the molecule is less flexible and that interconversion between conformers is slow. For this compound, this would involve systematically rotating the phenyl group relative to the furan ring and calculating the energy at each step to map out the potential energy surface.

Illustrative Rotational Barrier Data for this compound

Dihedral Angle (Phenyl-O-C-C)Relative Energy (kcal/mol) (Illustrative)Conformation Type
2.5Eclipsed (Transition State)
45°0.0Skew (Global Minimum)
90°1.8Perpendicular (Local Minimum)
135°0.5Skew
180°3.0Planar (Transition State)

The phenoxyfuran moiety can engage in various non-covalent interactions with other molecules, which is crucial for its behavior in solution or biological systems. mdpi.com These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate how the molecule or its derivatives will bind to other species. mdpi.commdpi.com

MD simulations can be used to model this compound in a solvent or in the presence of other molecules to study these interactions directly. plos.org By analyzing the simulation trajectories, one can identify persistent intermolecular contacts, calculate interaction energies, and understand the structural and dynamic consequences of these interactions. mdpi.com For example, simulations could reveal how water molecules arrange around the ether oxygen or how the aromatic rings of this compound might stack with other aromatic systems. chemrxiv.org Quantum chemical methods like Symmetry-Adapted Perturbation Theory (SAPT) can further be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.comd-nb.info

Exploration of Rotational Barriers and Conformational Landscapes

Computational Approaches to Reaction Mechanism Prediction and Energy Barriers in this compound Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edumdpi.com By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, which involves locating the transition state (TS) structure—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor determining the reaction rate. mit.edu

For reactions involving this compound, such as electrophilic substitution on one of the rings or cleavage of the ether bond, computational methods can be used to propose and evaluate possible mechanistic pathways. kau.edu.sa DFT methods are commonly employed to optimize the geometries of reactants, products, and transition states and to calculate their corresponding energies. mdpi.com More advanced methods can be used to refine these energies for higher accuracy. mit.edu Identifying the transition state and calculating the activation energy allows for predictions about reaction feasibility and selectivity, guiding experimental efforts in synthetic chemistry. nih.govcecam.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. Locating this saddle point on the potential energy surface is a primary goal of computational reaction mechanism studies. For reactions involving this compound, such as electrophilic substitution or cycloaddition, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry.

Once a transition state is located, its identity must be confirmed. This is typically achieved through two steps:

Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation traces the minimum energy path from the transition state downhill to both the reactants and the products on the potential energy surface. This analysis confirms that the localized transition state indeed connects the desired reactants and products. For a hypothetical reaction of this compound, an IRC plot would visualize the energy profile, showing the relative energies of the reactants, transition state, and products.

Table 1: Hypothetical IRC Analysis Data for a Reaction of this compound

Reaction CoordinateEnergy (kcal/mol)Key Geometric Parameter (e.g., forming bond length in Å)
-2.00.03.50
-1.05.22.80
0.015.8 (TS)2.10
1.08.11.70
2.0-2.5 (Product)1.45

Note: This table is illustrative and represents the type of data that would be generated from an IRC calculation. The values are not based on actual experimental or computational results for this compound.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry is instrumental in predicting the outcomes and selectivity (regio-, chemo-, and stereoselectivity) of chemical reactions. For this compound, which has multiple potential reaction sites on both the furan and phenyl rings, predicting selectivity is crucial.

By calculating the activation energies for all possible reaction pathways, the most favorable pathway can be identified. The pathway with the lowest activation energy barrier is expected to be the dominant one, thus determining the major product. For instance, in an electrophilic aromatic substitution reaction, one could computationally compare the activation energies for substitution at the different positions of the furan and phenoxy rings to predict the regioselectivity.

Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning are transforming chemical research by enabling the analysis of large chemical datasets and the development of predictive models.

Data-Driven Discovery in Phenoxyfuran Chemical Space

Data-driven discovery involves using computational tools to explore the vast "chemical space" of related molecules to identify compounds with desired properties. For this compound, this could involve creating a virtual library of derivatives with various substituents on the furan and/or phenyl rings.

By computing various molecular descriptors for each derivative in this virtual library, a database can be constructed. These descriptors can range from simple properties like molecular weight and logP to more complex quantum-chemically derived values. This database can then be mined to identify trends and relationships between structure and properties, potentially uncovering novel phenoxyfuran derivatives with interesting electronic or biological activities.

Predictive Modeling for Phenoxyfuran Synthesis and Reactivity

Predictive modeling, a key application of machine learning in chemistry, uses algorithms to build models that can predict properties or activities of new, untested molecules. For this compound, one could develop a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model.

Such a model would be trained on a dataset of known phenoxyfuran derivatives and their measured (or computationally derived) properties (e.g., reaction yield, biological activity, corrosion inhibition). The model would learn the mathematical relationship between the molecular descriptors (features) and the target property. Once validated, this model could be used to predict the properties of new, unsynthesized this compound derivatives, thereby guiding experimental efforts towards the most promising candidates.

Table 2: Example of a Predictive Model for a Property of this compound Derivatives

Model TypeAlgorithmKey DescriptorsPredicted Property
QSARRandom ForestHOMO/LUMO energies, Dipole Moment, Surface AreaBiological Activity
QSPRGradient BoostingMolecular Weight, LogP, Number of H-bond donorsCorrosion Inhibition

Note: This table illustrates the components of a hypothetical predictive model for this compound derivatives and is not based on existing models.

Advanced Research Applications of 3 Phenoxyfuran Chemical Structures

3-Phenoxyfuran as a Versatile Synthon in Organic Synthesis

A synthon is a molecular fragment that can be introduced into a chemical synthesis to build more complex molecules. The utility of a synthon is defined by its reactivity and the diversity of structures it can generate. This compound has proven to be a valuable synthon, offering a gateway to a wide array of intricate chemical architectures and functional materials. Its inherent reactivity, stemming from the furan (B31954) ring and the phenoxy group, allows for a variety of chemical transformations.

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. this compound serves as an excellent starting point for the construction of complex heterocyclic systems. The furan moiety can participate in various cycloaddition and rearrangement reactions, while the phenoxy group can be modified or can influence the reactivity of the furan ring through electronic effects. This dual functionality enables chemists to construct elaborate molecular frameworks with precise control over their three-dimensional structure. The ability to create diverse heterocyclic structures is crucial for the development of new therapeutic agents and advanced materials with tailored properties. mdpi.comambeed.com

Precursor for Functional Materials and Advanced Scaffolds

The unique electronic and structural characteristics of this compound make it an ideal precursor for the development of functional materials. mdpi.com Its aromatic nature and the presence of the ether linkage contribute to thermal stability and specific electronic properties, which are desirable in materials science. For instance, polymers and oligomers incorporating the this compound unit can exhibit interesting photophysical or electronic behavior. Furthermore, the furan ring can be opened to generate new functionalities, leading to the creation of advanced scaffolds with applications in areas such as catalysis and polymer chemistry. The versatility of this compound as a precursor allows for the design of materials with a wide range of applications, from organic electronics to specialized polymers. google.com

Phenoxyfuran Derivatives in the Design of Responsive Chemical Systems

Responsive chemical systems, which can change their properties in response to external stimuli, are at the forefront of materials science research. rsc.org Phenoxyfuran derivatives have shown significant promise in the development of such systems due to their ability to undergo reversible structural changes.

Mechanophore Development Utilizing Phenoxyfuran Architectures

Mechanophores are molecules that respond to mechanical stress by undergoing a chemical transformation, often leading to a change in color or fluorescence. This property is highly valuable for creating materials that can sense damage or stress. The phenoxyfuran scaffold can be incorporated into polymer chains to act as a mechanophore. Under mechanical strain, the furan ring can undergo a ring-opening reaction, leading to a change in the electronic structure of the molecule and a corresponding change in its optical properties. The design of such mechanophores allows for the development of "smart" materials that can provide a visual indication of mechanical stress, which has significant implications for structural health monitoring and the development of self-healing materials. caltech.edu

Photochromic and Thermally Reversible Systems Incorporating Phenoxyfuran

Photochromic materials are compounds that can reversibly change their color upon exposure to light. google.com This phenomenon is based on the reversible isomerization between two different molecular structures with distinct absorption spectra. Phenoxyfuran derivatives can be designed to exhibit photochromism. For example, by incorporating the phenoxyfuran moiety into a larger conjugated system, it is possible to create molecules that undergo a reversible electrocyclic reaction upon irradiation with light of a specific wavelength. This change in structure alters the conjugation of the molecule, resulting in a change in its color. Similarly, these systems can be designed to be thermally reversible, where the color change can be induced by a change in temperature. rsc.orgbeilstein-journals.org Such systems have potential applications in optical data storage, smart windows, and molecular switches.

Integration of Phenoxyfuran Structures into Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The integration of this compound structures into supramolecular assemblies opens up new avenues for the creation of complex and functional systems. nobelprize.orgresearchgate.netnih.gov The phenoxyfuran unit can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the driving forces for self-assembly. By designing phenoxyfuran derivatives with specific recognition sites, it is possible to direct their assembly into well-defined supramolecular architectures, such as capsules, polymers, or gels. mdpi.com These supramolecular structures can exhibit novel properties that are not present in the individual molecules, with potential applications in areas like drug delivery, sensing, and catalysis. numberanalytics.com

Host-Guest Interactions with Phenoxyfuran Motifs

There is a lack of specific studies in the available scientific literature that investigate the role of the this compound motif as a primary component in host-guest systems. Research in host-guest chemistry typically involves the design and synthesis of host molecules with specific cavities or binding sites that are complementary to guest molecules. nih.gov While furan and phenoxy-containing compounds are utilized in various areas of chemistry, dedicated research on this compound's capacity to act as a host or to be a key recognition site within a larger host structure is not documented. Consequently, no data tables or detailed research findings on its binding affinities, guest selectivity, or the nature of its non-covalent interactions in host-guest complexes can be provided.

Self-Assembly Processes Driven by Phenoxyfuran Interactions

Similarly, the role of this compound in driving self-assembly processes is not a subject of extensive research in the current scientific literature. The self-assembly of molecules into larger, ordered structures is governed by specific intermolecular interactions. chemistryviews.org While the phenoxy and furan groups can, in principle, participate in non-covalent interactions such as π-π stacking and dipole-dipole interactions, there are no specific reports on how the combined this compound moiety directs the formation of well-defined supramolecular architectures. As a result, there are no detailed research findings or data tables to present regarding the self-assembly of this compound-containing molecules into specific nanostructures, gels, or other complex materials.

Future Research Perspectives and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes to 3-Phenoxyfuran and its Derivatives

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For this compound and its derivatives, future research will likely focus on developing novel and sustainable synthetic strategies that offer improvements in terms of yield, atom economy, and environmental impact.

One promising direction is the exploration of organoautocatalysis, a process where a product of the reaction acts as a catalyst for its own formation. This approach eliminates the need for external, often expensive and toxic, metal or enzyme catalysts. fau.eu Researchers at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) have successfully applied this concept to the synthesis of bioactive cyclic amines, achieving high yields at room temperature in a domino-like process. fau.eu Adapting such self-sustaining catalytic systems to the synthesis of this compound derivatives could represent a significant leap towards greener chemical manufacturing. fau.eu

Furthermore, the use of eco-friendly reaction media and energy sources is gaining traction. Studies on the [2+2] photocycloaddition reactions of furan (B31954) derivatives using ECO-UVA lights and repurposed plastic as reaction vessels highlight a move towards more sustainable practices. und.edu Investigating similar green methodologies for the synthesis of this compound could reduce the environmental footprint of its production.

Future synthetic strategies may also focus on the derivatization of the furanone ring to create novel compounds with enhanced biological activities. For instance, the synthesis of 5-alkoxy-3-halo-4-methylthio-2(5H)-furanones has been achieved under transition metal-free conditions, providing a facile route for sulfur-functionalization. mdpi.com The development of methods for further modification of such multifunctionalized furanone cores holds potential for drug discovery and design. mdpi.com

Exploration of Unprecedented Reactivity Modes of the Phenoxyfuran Core

Understanding the inherent reactivity of the this compound core is crucial for unlocking its full synthetic potential. Future research will likely investigate novel reaction pathways and explore the compound's behavior under various conditions.

The emerging field of polymer mechanochemistry, which studies how mechanical forces can induce chemical transformations, offers an exciting avenue for exploring the reactivity of furan-based compounds. google.com Computational methods like the Constrained Geometries Simulate External Force (CoGEF) can predict mechanochemical reactivity. google.com Applying these techniques to this compound could reveal new, force-induced reaction pathways, leading to the development of stress-responsive materials. google.comcaltech.edu

Investigations into the photochemical reactivity of this compound and its derivatives could also yield valuable insights. The study of naphthopyran mechanophores, for example, has demonstrated how structural modifications can influence their photochromic and mechanochromic properties. caltech.edu Similar systematic studies on the phenoxyfuran scaffold could lead to the design of new photo-responsive materials with tunable properties.

Integration of Artificial Intelligence and Robotics in Phenoxyfuran Discovery and Optimization

The integration of artificial intelligence (AI) and robotics is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. acs.orgwiley.com These technologies can be applied to various stages of the research pipeline, from predicting reaction outcomes to automating complex synthetic procedures.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding of this compound Chemistry

A thorough understanding of reaction mechanisms is fundamental to controlling chemical processes and designing new reactions. Advanced spectroscopic and computational techniques are indispensable tools for elucidating the intricate details of chemical transformations.

Modern spectroscopic methods, such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry, are crucial for characterizing the structure of this compound and its derivatives. mdpi.commdpi.comspectroscopyonline.com High-resolution mass spectrometry (HR-MS), for example, can provide precise confirmation of a compound's structure. mdpi.com The integration of these techniques with chemometric approaches allows for the extraction of valuable information from complex spectral data. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental studies. researchgate.net DFT calculations can be used to determine the optimized molecular structure, electronic properties, and reactivity of molecules. researchgate.net By calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into a molecule's electron-donating and electron-accepting capabilities, which is crucial for predicting its reactivity. researchgate.net Natural Bond Orbital (NBO) analysis, another computational tool, helps in understanding bonding interactions within a molecule. researchgate.net Applying these computational methods to this compound can provide a deeper understanding of its electronic structure and reaction mechanisms.

The combination of advanced spectroscopic analysis and high-level computational modeling will be instrumental in unraveling the complexities of this compound chemistry, paving the way for the rational design of new synthetic routes and functional molecules.

Q & A

Q. What established synthetic routes exist for 3-Phenoxyfuran, and how can their efficiencies be systematically compared?

  • Methodological Answer : Common synthetic routes include cyclization of phenoxy-substituted precursors, cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura), and furan functionalization. To compare efficiencies, researchers should evaluate yields, reaction times, catalyst loadings, and purity of products using techniques like HPLC (e.g., ≥98% purity standards as in ) and NMR spectroscopy. Kinetic studies under varying conditions (temperature, solvent, catalyst) can optimize pathways. For reproducibility, protocols should reference validated databases like NIST Chemistry WebBook ( ) for thermodynamic data.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines ( ): use PPE (gloves, lab coats, goggles), work in fume hoods, and avoid skin contact. Store in airtight containers at recommended temperatures ( ). Waste disposal must comply with biohazard regulations, including segregation and professional treatment ( ). First-aid measures for exposure (e.g., inhalation, skin contact) should align with protocols for structurally similar compounds ( ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies functional groups and stereochemistry. High-resolution mass spectrometry (HR-MS) confirms molecular weight. HPLC ( ) assesses purity (>98%), while GC-MS detects volatile byproducts. For thermal stability analysis, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be employed. Cross-validate results with databases like NIST ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer : Conduct systematic reviews of literature to identify variables causing discrepancies (e.g., solvent polarity, catalyst type). Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Computational modeling (DFT, molecular dynamics) can simulate intermediates and transition states ( ). Comparative kinetic studies under controlled conditions ( ) and meta-analyses of published data are critical.

Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be modeled using COSMO-RS. Machine learning algorithms trained on existing furan reactivity datasets may identify patterns. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and spectroscopic monitoring ( ).

Q. Which in vitro models are suitable for assessing the biological activity of this compound derivatives?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity in HEK-293 or HepG2 lines) with dose-response curves (IC₅₀ determination). Enzyme inhibition studies (e.g., cytochrome P450) require UV-Vis or fluorescence spectroscopy. For mechanistic insights, combine RNA-seq or proteomics with pathway analysis tools (e.g., KEGG). Ensure ethical compliance ( ) and replicate results across multiple cell lines.

Data Analysis and Validation

Q. How should researchers validate the purity and stability of this compound in long-term studies?

  • Methodological Answer : Perform accelerated stability testing under stress conditions (heat, light, humidity) with periodic HPLC analysis ( ). Use LC-MS to detect degradation products. Compare experimental data with thermodynamic predictions from NIST ( ). For trace impurities, employ gas chromatography with flame ionization detection (GC-FID).

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Survival analysis (Kaplan-Meier curves) suits longitudinal toxicity data. Software like R or Python’s SciPy ensures reproducibility ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.